molecular formula C12H13NO3 B2774592 (2r,3R,4s,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid CAS No. 152191-43-0

(2r,3R,4s,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid

Cat. No.: B2774592
CAS No.: 152191-43-0
M. Wt: 219.24
InChI Key: MCMLRXHJJFPLGT-GKIKKCPISA-N
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Description

(2r,3R,4s,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid is a unique organic compound characterized by its cubane structure Cubane is a polycyclic hydrocarbon with a cubic geometry, which imparts significant strain and unique reactivity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,3R,4s,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid typically involves multi-step organic synthesis The initial step often includes the formation of the cubane core, which can be achieved through various methods such as the cyclization of linear precursors under high-pressure conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(2r,3R,4s,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The dimethylcarbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2r,3R,4s,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and enzyme activity.

    Industry: It can be used in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of (2r,3R,4s,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the dimethylcarbamoyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding to proteins, enzymes, or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in having a carbamate group but lacks the cubane structure.

    tert-Butylamine: Contains an amine group and is structurally simpler.

    2-Thiophenemethylamine: Contains a thiophene ring and an amine group, differing significantly in structure.

Uniqueness

The uniqueness of (2r,3R,4s,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid lies in its cubane core, which imparts significant strain and unique reactivity. This makes it distinct from other compounds with similar functional groups but different core structures.

Properties

IUPAC Name

4-(dimethylcarbamoyl)cubane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-13(2)9(14)11-3-6-4(11)8-5(11)7(3)12(6,8)10(15)16/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMLRXHJJFPLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C12C3C4C1C5C2C3C45C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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